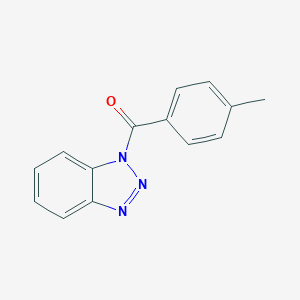

1-(4-Methylbenzoyl)-1H-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methylbenzoyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry This compound is characterized by the presence of a benzotriazole ring substituted with a 4-methylbenzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzoyl)-1H-benzotriazole typically involves the reaction of 4-methylbenzoyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Methylbenzoyl)-1H-benzotriazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-(4-Methylbenzoyl)-1H-benzotriazole is utilized as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in various synthetic pathways.

- Reactions : It can participate in coupling reactions and serve as a protecting group for amines in synthetic routes.

Case Study : In a study on the synthesis of substituted benzotriazoles, researchers demonstrated that using this compound improved yields significantly compared to traditional methods .

Photoprotection

This compound is known for its UV-absorbing properties, making it an effective photostabilizer in various formulations.

- Applications : It is used in sunscreens and cosmetic products to protect skin from UV radiation.

Data Table: Photostabilizing Efficiency

| Product Type | Concentration (wt%) | UV Absorption Efficiency |

|---|---|---|

| Sunscreen | 2 | High |

| Hair Care Products | 1 | Moderate |

| Plastics | 0.5 | Low |

Polymer Chemistry

In polymer chemistry, this compound acts as a photoinitiator for polymerization processes.

- Applications : It is particularly useful in UV-curable coatings and adhesives.

Case Study : A recent investigation into UV-cured acrylate systems highlighted that incorporating this compound resulted in faster curing times and enhanced mechanical properties of the final product .

Mecanismo De Acción

The mechanism of action of 1-(4-Methylbenzoyl)-1H-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

1-(4-Methylbenzoyl)-1H-benzotriazole can be compared with other benzotriazole derivatives, such as:

1-(Benzoyl)-1H-benzotriazole: Similar structure but lacks the methyl group, which can influence its reactivity and applications.

1-(4-Chlorobenzoyl)-1H-benzotriazole: The presence of a chlorine atom instead of a methyl group can lead to different chemical properties and uses.

1-(4-Nitrobenzoyl)-1H-benzotriazole: The nitro group can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications.

Actividad Biológica

1-(4-Methylbenzoyl)-1H-benzotriazole (CAS No. 59046-28-5) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H11N3O

- Molecular Weight : 225.25 g/mol

- IUPAC Name : this compound

The compound features a benzotriazole moiety, which is known for its ability to interact with various biological targets due to its heterocyclic structure.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. Notably, studies have indicated that it possesses bactericidal properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.

The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound disrupts bacterial cell membranes and interferes with essential cellular processes, leading to cell death. The presence of the benzotriazole ring enhances its ability to penetrate bacterial cells, making it an effective agent against resistant strains.

Study on Antimicrobial Efficacy

A study conducted by Purohit and Srivastava synthesized various derivatives of benzotriazoles and tested their biological activities. Among these, this compound was highlighted for its potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The study emphasized the importance of modifying the benzotriazole structure to enhance biological activity.

Evaluation of Anti-inflammatory Properties

In addition to its antimicrobial properties, research has indicated potential anti-inflammatory effects of this compound. A study demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .

Propiedades

IUPAC Name |

benzotriazol-1-yl-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-8-11(9-7-10)14(18)17-13-5-3-2-4-12(13)15-16-17/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAUIFNAMODDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356607 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59046-28-5 |

Source

|

| Record name | 1-(4-METHYLBENZOYL)-1H-BENZOTRIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.